molecular formula C12H7F3N2OS B2662558 6-(2-Furyl)-2-(methylsulfanyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 607697-25-6

6-(2-Furyl)-2-(methylsulfanyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No. B2662558
CAS RN: 607697-25-6
M. Wt: 284.26
InChI Key: HWKODSGNNYGYJT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of ‘6-(2-Furyl)-2-(methylsulfanyl)-4-(trifluoromethyl)nicotinonitrile’ is C12H7F3N2OS . Its average mass is 284.257 Da and its monoisotopic mass is 284.023102 Da . The structure includes a furyl group, a methylsulfanyl group, and a trifluoromethyl group attached to a nicotinonitrile base.

Scientific Research Applications

Synthesis and Chemical Properties

6-(2-Furyl)-2-(methylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is involved in various synthesis processes due to its unique chemical structure. For example, its derivatives have been synthesized through reactions with malononitrile and aldehydes, yielding substituted nicotinonitriles with significant structural and spectral properties (Greiner-Bechert & Otto, 1992). Such chemical reactivity highlights its potential in synthesizing complex organic compounds and exploring novel chemical pathways.

Regio- and Stereocontrol in Synthesis

The compound's derivatives also exhibit regio- and stereocontrolled reactivity, as seen in the intramolecular nitrile oxide cycloaddition to 2-furylthiol- and 2-furylmethanethiol derivatives. These reactions yield cis-fused products with high yield, although the control over absolute stereochemistry remains a challenge (Annunziata et al., 1991). This aspect is crucial for synthesizing enantiomerically pure compounds, which are important in pharmaceuticals and materials science.

Potential Antimicrobial and Antituberculosis Applications

Derivatives of 6-(2-Furyl)-2-(methylsulfanyl)-4-(trifluoromethyl)nicotinonitrile have shown promising antimycobacterial activity, with some compounds exhibiting low toxicity against mammalian cells and high activity inside macrophages. This suggests potential applications in developing antituberculosis drugs, especially those derivatives with specific substituents that enhance antimicrobial efficacy (Bakkestuen, Gundersen, & Utenova, 2005).

Applications in Material Science

The structural motifs of 6-(2-Furyl)-2-(methylsulfanyl)-4-(trifluoromethyl)nicotinonitrile are also explored in material science, particularly in the synthesis of polymers. By manipulating polymer branching density using phosphine-sulfonate palladium and nickel catalysts, researchers have demonstrated the potential of furyl-derived compounds in ethylene polymerization and copolymerization processes. This highlights the compound's relevance in developing new materials with specific microstructures, from highly linear to highly branched polymers, which can have various industrial applications (Yang, Xiong, & Chen, 2017).

properties

IUPAC Name

6-(furan-2-yl)-2-methylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2OS/c1-19-11-7(6-16)8(12(13,14)15)5-9(17-11)10-3-2-4-18-10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKODSGNNYGYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC(=N1)C2=CC=CO2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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